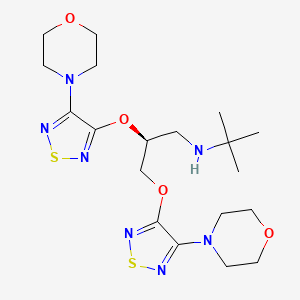
4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] is a tobacco-specific nitrosamine known for its potent carcinogenic properties. It is primarily found in tobacco products and is a significant contributor to the carcinogenicity of tobacco smoke . This compound is of great interest in scientific research due to its role in cancer development, particularly lung cancer.
Preparation Methods
The synthesis of 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] involves several steps. One common method includes the nitrosation of nicotine-derived nitrosamines. The reaction conditions typically involve acidic environments and nitrosating agents such as sodium nitrite . Industrial production methods often utilize large-scale chemical reactors to ensure the consistent quality and yield of the compound.
Chemical Reactions Analysis
4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are often hydroxylated or aminated derivatives of the original compound.
Scientific Research Applications
4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] is extensively studied in various fields:
Chemistry: It serves as a model compound for studying nitrosamine chemistry and its reactivity.
Biology: Researchers investigate its role in DNA alkylation and mutagenesis.
Mechanism of Action
The carcinogenic effects of 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that alkylate DNA, leading to mutations and cancer development. The molecular targets include DNA bases, and the pathways involved are primarily those related to DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Similar compounds include other tobacco-specific nitrosamines such as N-nitrosonornicotine and N-nitrosoanatabine. Compared to these compounds, 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] is unique due to its higher potency in inducing lung tumors. This uniqueness is attributed to its specific metabolic activation pathways and the types of DNA adducts it forms .
Properties
IUPAC Name |
N-methyl-N-[4-oxo-4-(6-oxo-1H-pyridin-3-yl)butyl]nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-13(12-16)6-2-3-9(14)8-4-5-10(15)11-7-8/h4-5,7H,2-3,6H2,1H3,(H,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBWRJVURQTOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=CNC(=O)C=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858078 |
Source


|
| Record name | N-Methyl-N-[4-oxo-4-(6-oxo-1,6-dihydropyridin-3-yl)butyl]nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151028-45-4 |
Source


|
| Record name | N-Methyl-N-[4-oxo-4-(6-oxo-1,6-dihydropyridin-3-yl)butyl]nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




-(+)-TimololEther](/img/structure/B586931.png)



